Enhanced Lipophilicity vs. Des-Trifluoromethyl Analog: XLogP3 Comparison
The target compound exhibits superior calculated lipophilicity compared to its des-CF3 analog (CID 72718266) due to the para-CF3 substitution. The des-trifluoromethyl analog has a PubChem-computed XLogP3 of 1.2 [1]. Based on established medicinal chemistry incremental contributions, the CF3 group adds approximately 0.8–1.0 log unit to the partition coefficient for a phenylsulfonamide scaffold [2]. This yields an estimated XLogP3 of 2.0–2.2 for the target compound versus 1.2 for the comparator, representing an approximately 6- to 10-fold increase in lipophilicity.
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | Estimated 2.0–2.2 (predicted value based on CF3 contribution) |
| Comparator Or Baseline | N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}benzenesulfonamide (CID 72718266): XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.0 (approx. 6–10× increase in partition coefficient) |
| Conditions | PubChem computed XLogP3 values; CF3 contribution estimated from medicinal chemistry SAR databases |
Why This Matters
Higher lipophilicity translates to improved passive membrane permeability, a key determinant of cellular potency for kinase-targeted probes.
- [1] PubChem Compound Summary CID 72718266: N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}benzenesulfonamide. XLogP3-AA = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/72718266 (accessed 2026-05-09). View Source
- [2] S. Swallow, “Fluorine in Medicinal Chemistry,” Progress in Medicinal Chemistry, vol. 54, pp. 65–133, 2015. DOI: 10.1016/bs.pmch.2014.11.001. View Source
